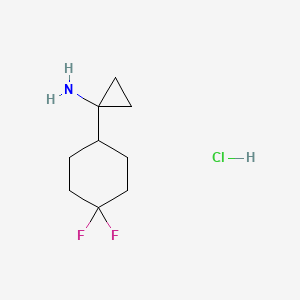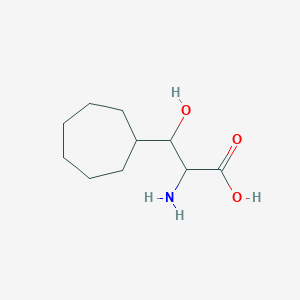
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a cycloheptyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid typically involves multiple steps, starting with the cycloheptyl group as the core structure. One common synthetic route includes the following steps:
Cycloheptanone Formation: Cycloheptanone is synthesized through the cyclization of heptane-1,7-dione.
Hydroxylation: The cycloheptanone undergoes hydroxylation to introduce the hydroxyl group, forming cycloheptanol.
Amination: The cycloheptanol is then subjected to amination to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The hydroxyl group can be reduced to form a hydroxylamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxylamine derivatives.
Substitution: Amides and esters.
Scientific Research Applications
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding, influencing the compound's biological activity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid is unique due to its specific structural features. Similar compounds include:
2-Amino-3-hydroxypropanoic acid: Lacks the cycloheptyl group.
3-Cycloheptylpropanoic acid: Lacks the amino and hydroxyl groups.
2-Amino-3-cycloheptylpropanoic acid: Lacks the hydroxyl group.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-amino-3-cycloheptyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H19NO3/c11-8(10(13)14)9(12)7-5-3-1-2-4-6-7/h7-9,12H,1-6,11H2,(H,13,14) |
InChI Key |
BTDHIXMSQZXAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
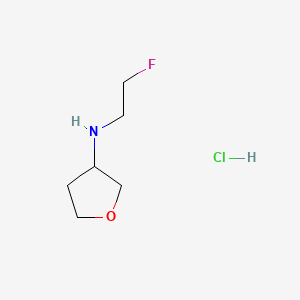
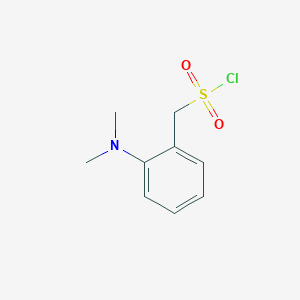
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)

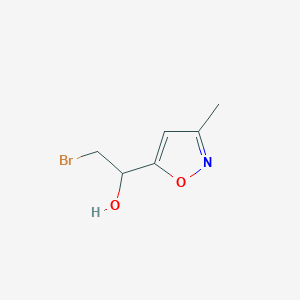
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

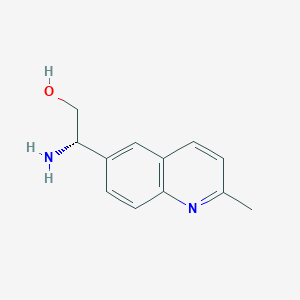
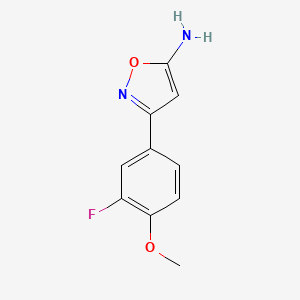
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
